

Ertugliflozin discovery and synthesis process

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An In-depth Technical Guide to the Discovery and Synthesis of Ertugliflozin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertugliflozin (brand name Steglatro®) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Developed jointly by Pfizer and Merck, it represents a significant advancement in the C-glycoside class of SGLT2 inhibitors, distinguished by a unique dioxa-bicyclo[3.2.1]octane ring system.[3][4] Its mechanism of action, independent of insulin pathways, involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[5] This guide provides a detailed overview of the discovery, mechanism of action, synthetic pathways, and key clinical data for ertugliflozin, tailored for a technical audience.

Discovery and Lead Optimization

The development of **ertugliflozin** emerged from the exploration of C-glycoside analogues as SGLT2 inhibitors. The primary goal of the lead optimization process is to identify compounds with high potency and selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine.[6] **Ertugliflozin** was identified as a clinical candidate due to its exceptional selectivity profile and favorable pharmacokinetic properties.[3] A key structural feature of **ertugliflozin** is its novel dioxa-bicyclo[3.2.1]octane moiety, which contributes to its high affinity and selectivity for the SGLT2 transporter.[3]



Selectivity and Potency

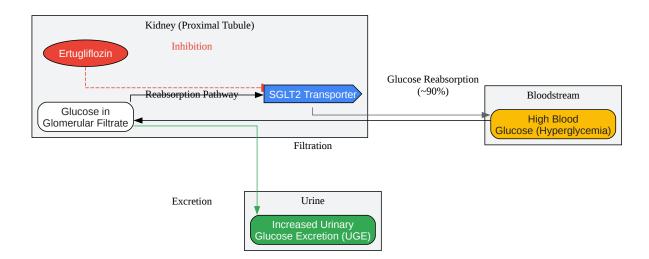
In vitro functional assays using Chinese hamster ovary (CHO) cells expressing human SGLT1 and SGLT2 transporters demonstrated **ertugliflozin**'s high potency and selectivity.[3] The half-maximal inhibitory concentration (IC50) values confirm its potent inhibition of SGLT2 and significantly lower activity against SGLT1, a critical factor for minimizing gastrointestinal side effects associated with SGLT1 inhibition.[3]

| Parameter | Value | Selectivity Ratio (SGLT1/SGLT2) |
|------------------|----------------|------------------------------------|
| Human SGLT2 IC50 | 0.877 nM[3][7] | >2200-fold[3][8] |
| Human SGLT1 IC50 | 1960 nM[3][8] | |

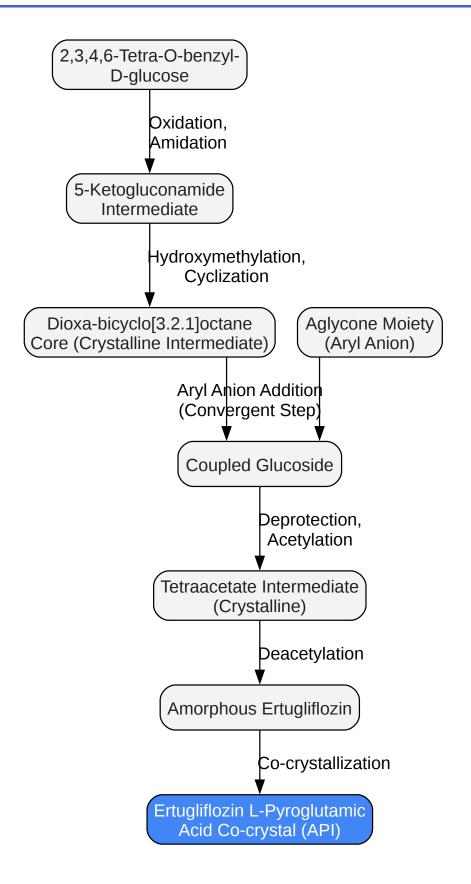
Mechanism of Action

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[9] By blocking this transporter, **ertugliflozin** lowers the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) in a dose-dependent manner.[10][11] This glucosuric effect directly reduces hyperglycemia and offers secondary benefits, including modest reductions in body weight and blood pressure due to osmotic diuresis and caloric loss.[5]









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